Cas no 52619-02-0 (Pregna-1,4-diene-3,20-dione,21-(2,2-dimethyl-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11b,16b)- (9CI))

Pregna-1,4-diene-3,20-dione,21-(2,2-dimethyl-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11b,16b)- (9CI) structure
52619-02-0 structure
Nome del prodotto:Pregna-1,4-diene-3,20-dione,21-(2,2-dimethyl-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11b,16b)- (9CI)
Numero CAS:52619-02-0
MF:C27H37FO6
MW:476.57749247551
CID:379183
PubChem ID:104261

Pregna-1,4-diene-3,20-dione,21-(2,2-dimethyl-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11b,16b)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pregna-1,4-diene-3,20-dione,21-(2,2-dimethyl-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11b,16b)- (9CI)
    • [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
    • 9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-pivalate
    • (11beta,16beta)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
    • NS00057632
    • EINECS 258-049-0
    • DTXSID001109865
    • 52619-02-0
    • Pregna-1,4-diene-3,20-dione, 21-(2,2-dimethyl-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16beta)-
    • Inchi: InChI=1S/C27H37FO6/c1-15-11-19-18-8-7-16-12-17(29)9-10-24(16,5)26(18,28)20(30)13-25(19,6)27(15,33)21(31)14-34-22(32)23(2,3)4/h9-10,12,15,18-20,30,33H,7-8,11,13-14H2,1-6H3/t15-,18-,19-,20-,24-,25-,26-,27-/m0/s1
    • Chiave InChI: XMQRFWOHEPJZPS-WDTKEXHNSA-N
    • Sorrisi: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C

Proprietà calcolate

  • Massa esatta: 476.257
  • Massa monoisotopica: 476.257
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 5
  • Complessità: 994
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Conta Tautomer: 6
  • Carica superficiale: 0
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 598.6°C at 760 mmHg
  • Punto di infiammabilità: 315.8°C
  • Indice di rifrazione: 1.559
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited